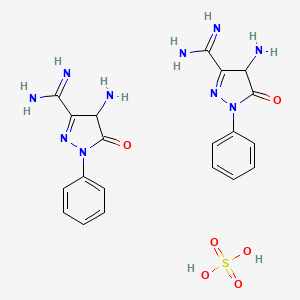
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and use as a dye. It is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. This compound is widely used in various industries due to its stability and intense coloration properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the breakdown of the compound.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.
Wirkmechanismus
The mechanism of action of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate primarily involves its interaction with light and other molecules. The azo group absorbs light at specific wavelengths, resulting in the compound’s vibrant color. In biological systems, it can bind to cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved depend on the specific application and environment .
Vergleich Mit ähnlichen Verbindungen
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate can be compared with other azo dyes such as:
This compound: Similar in structure but with different substituents on the aromatic rings.
This compound: Another azo dye with different applications and properties.
The uniqueness of this compound lies in its specific substituents, which confer unique properties such as solubility, stability, and color intensity .
Eigenschaften
CAS-Nummer |
66104-43-6 |
|---|---|
Molekularformel |
C13H11N3Na2O6S2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
disodium;4-[[4-(sulfonatomethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O6S2.2Na/c17-23(18,19)9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)24(20,21)22;;/h1-8,14H,9H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI-Schlüssel |
NMFOJQBHWJIIEY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


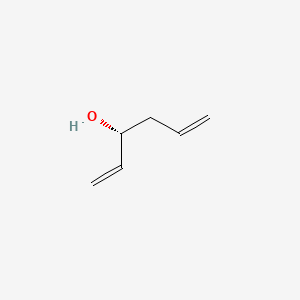
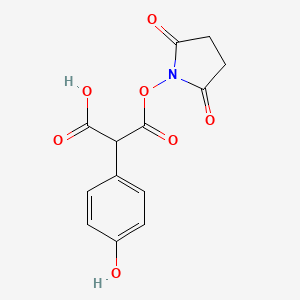
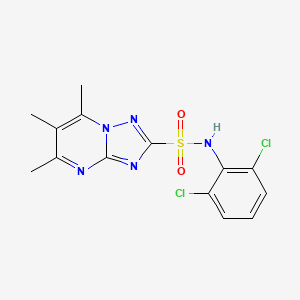
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile](/img/structure/B12684849.png)
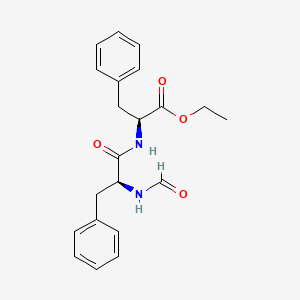
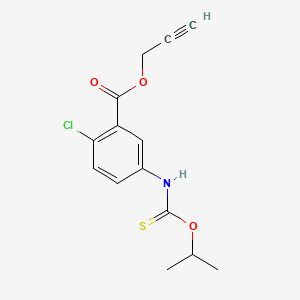
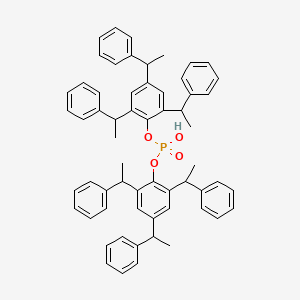

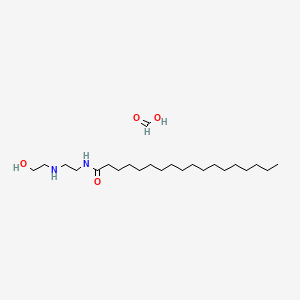
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
